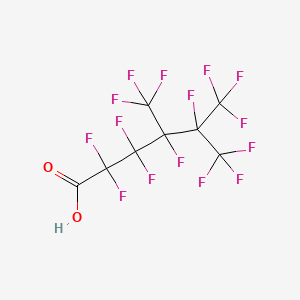

2-Fluorohexan-1-amine hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of amines like 2-Fluorohexan-1-amine hydrochloride can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, and reductive amination of aldehydes or ketones .Molecular Structure Analysis

Amines, such as 2-Fluorohexan-1-amine hydrochloride, have a lone electron pair on their nitrogen atoms which can accept a proton . This makes them act as weak organic bases . The structure of amines can be determined using spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

Amines are known for their ability to act as weak organic bases . They can react with acids to form salts soluble in water . They also undergo reactions like alkylation and acylation .Physical And Chemical Properties Analysis

Amines like 2-Fluorohexan-1-amine hydrochloride have the ability to act as weak organic bases . They can react with acids to form salts soluble in water . The boiling points of amines are dependent on their structure and the number of carbon atoms they contain .Applications De Recherche Scientifique

Synthesis of Anti-viral Agents

Research by Oka et al. (2001) focuses on designing and preparing novel tricyclic compounds with unique amine moieties for the development of anti-influenza virus agents. Their work identifies a compound with potent anti-influenza A virus activity, highlighting the potential of specific amine-based compounds in viral inhibition (Oka, Ishiwata, Iwata, Honda, & Kakigami, 2001).

Advancements in Aminopyridine Derivatives Synthesis

Li et al. (2018) developed an efficient, catalyst-free method for synthesizing 2-aminopyridine derivatives through nucleophilic substitution and hydrolysis of 2-fluoropyridine and acetamidine hydrochloride. This method uses inexpensive acetamidine hydrochloride as the ammonia source and showcases high yield, chemoselectivity, and wide substrate adaptability (Li, Huang, Liao, Shao, & Chen, 2018).

Fluorescent Assays and Labeling of Biomolecules

Jeon et al. (2020) describe the use of amine-reactive dyes based on meso-carboxyBODIPY for the fluorogenic detection and labeling of amines, amino acids, and proteins. Their approach yields significant changes in emission spectra and intensity upon amide bond formation, enabling rapid and selective detection and labeling applications (Jeon, Kim, Jin, Lee, Bae, Bouffard, & Kim, 2020).

Insights into Chemical Reactions and Material Properties

Bombek et al. (2004) and Anxionnat et al. (2012) provide insights into electrophilic amination reactions involving fluorophenols and the development of methods for introducing fluorine atoms into compounds, respectively. These studies contribute to our understanding of chemical reactivity and the synthesis of fluorine-containing compounds, which are of interest in pharmaceuticals and material science (Bombek, Požgan, Kočevar, & Polanc, 2004); (Anxionnat, Robert, George, Ricci, Perrin, Gomez Pardo, & Cossy, 2012).

Safety And Hazards

Propriétés

IUPAC Name |

2-fluorohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14FN.ClH/c1-2-3-4-6(7)5-8;/h6H,2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHYXOCIGQQJSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluorohexan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

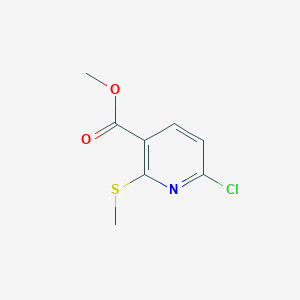

![Ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1484378.png)